4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve bulk custom synthesis and procurement . Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide undergoes various chemical reactions, including substitution and cyclization .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The reaction conditions typically involve cyclization and deprotection steps under basic conditions .
Major Products Formed: The major products formed from these reactions are protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide is used in various scientific research applications. It is valuable in pharmaceutical development, neurochemistry investigations, and other studies due to its unique properties. This compound is also used in the synthesis of pharmacologically active decorated six-membered diazines, which have a wide range of biological activities .
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share a piperazine moiety and exhibit a wide range of biological and pharmaceutical activities .
Uniqueness: 4-(5-Chloro-2-methylphenyl)piperazine-1-carboximidamide is unique due to its specific chemical structure and the presence of a chloro and methyl group on the phenyl ring. This structural uniqueness contributes to its distinct properties and applications in scientific research .
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)piperazine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-9-2-3-10(13)8-11(9)16-4-6-17(7-5-16)12(14)15/h2-3,8H,4-7H2,1H3,(H3,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAFSILCUKKTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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